GPR35 Binding Affinity: A Potent Interaction Compared to Structural Analogs
3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine exhibits high binding affinity for the G protein-coupled receptor GPR35, with a Ki of 6 nM [1]. This is a potent interaction. In contrast, the simple piperidine core (CAS 110-89-4) shows no significant binding to GPR35 up to 100 µM [2]. This demonstrates that the specific functionalization with the 3-methylfuran-2-carbonyl and 3,5-dimethyl groups is critical for this activity.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Piperidine (CAS 110-89-4): >100,000 nM (No significant binding) |
| Quantified Difference | >16,000-fold improvement in Ki |
| Conditions | Competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells [1] |
Why This Matters
This high-affinity interaction provides a clear, target-specific reason to select this compound over generic piperidine analogs for GPR35 research.
- [1] BindingDB. BDBM50575549 CHEMBL3306990: Affinity Data for (3,5-Dimethylpiperidin-1-yl)(3-methylfuran-2-yl)methanone. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575549 View Source
- [2] PubChem BioAssay. AID 1259372: GPR35 Agonist Screen. https://pubchem.ncbi.nlm.nih.gov/bioassay/1259372 View Source
